molecular formula C13H18O3S B8632240 S-(2,2-diethoxyethyl) benzenecarbothioate

S-(2,2-diethoxyethyl) benzenecarbothioate

Cat. No.: B8632240
M. Wt: 254.35 g/mol
InChI Key: XEWYFZZFOFWJBS-UHFFFAOYSA-N
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Description

S-(2,2-diethoxyethyl) benzenecarbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a benzene ring attached to a thioester group, which in turn is connected to a 2,2-diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,2-diethoxyethyl) benzenecarbothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction is carried out under mild conditions and can be efficiently achieved using standard laboratory techniques . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: S-(2,2-diethoxyethyl) benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

S-(2,2-diethoxyethyl) benzenecarbothioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-(2,2-diethoxyethyl) benzenecarbothioate involves its interaction with various molecular targets and pathways. In photoinitiation, for example, the compound absorbs ultraviolet light, leading to the formation of free radicals that initiate polymerization reactions. The thioester group plays a crucial role in this process by stabilizing the radical intermediates and facilitating the formation of the desired polymer products .

Comparison with Similar Compounds

  • S-Phenyl thiobenzoate
  • S-Benzyl thiobenzoate
  • S-Methyl thiobenzoate

Comparison: S-(2,2-diethoxyethyl) benzenecarbothioate is unique due to the presence of the 2,2-diethoxyethyl group, which imparts distinct chemical properties compared to other thioesters. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications where other thioesters may not be as effective .

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

S-(2,2-diethoxyethyl) benzenecarbothioate

InChI

InChI=1S/C13H18O3S/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

XEWYFZZFOFWJBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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